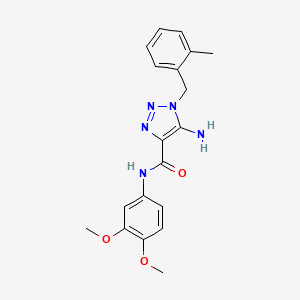
N-(1H-indol-3-ylmethyl)-1-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1H-indol-3-ylmethyl)-1-phenylethanamine” is a compound that belongs to the class of organic compounds known as phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, has been a subject of interest in recent years . Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Applications De Recherche Scientifique
Biochemical and Pharmacological Applications
Biochemistry and Therapeutic Opportunities : N-palmitoyl-ethanolamine (PEA), closely related in structure, has been identified as an important mediator with anti-inflammatory and analgesic properties, suggesting potential therapeutic applications for related compounds (Petrosino, Iuvone, & Di Marzo, 2010).
Anticancer Activity : Compounds structurally related to N-(1H-indol-3-ylmethyl)-1-phenylethanamine, such as those derived from piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, have been evaluated for their anticancer activity, showing potential as therapeutic agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Anti-Inflammatory and Antioxidant Properties : Derivatives of PEA, similar in activity to this compound, exhibit significant anti-inflammatory and antioxidant effects, which could be utilized in treating various diseases (Saturnino et al., 2017).
Chemical and Materials Science Applications
Corrosion Inhibition : 3-Amino alkylated indoles, structurally related to this compound, have been studied for their effectiveness as corrosion inhibitors for mild steel, highlighting their potential utility in industrial applications (Verma et al., 2016).
Synthetic Applications : The compound has been involved in synthetic routes leading to the formation of 2H-azirines and their rearrangements, indicating its versatility in synthetic organic chemistry (Li et al., 2009).
Luminescence in Materials Science : Research on water-soluble lanthanide complexes demonstrates the potential of compounds related to this compound in creating materials with intense luminescence, useful for various applications in materials science (Quici et al., 2005).
Orientations Futures
The future directions for the study of “N-(1H-indol-3-ylmethyl)-1-phenylethanamine” and related compounds could involve further exploration of their biological activities and therapeutic potential . The development of novel methods of synthesis and the investigation of their mechanisms of action could also be areas of future research .
Mécanisme D'action
Target of Action
N-(1H-indol-3-ylmethyl)-1-phenylethanamine, a compound with an indole nucleus, is likely to interact with various biological targets. Indole derivatives have been found to inhibit tubulin polymerization , suggesting that tubulin could be a primary target. Tubulin is a globular protein and is the building block of microtubules, which are crucial for maintaining cell shape, intracellular transport, and cell division .
Mode of Action
Related indole derivatives have been shown to inhibit tubulin polymerization . This suggests that this compound might interact with tubulin in a similar way, potentially disrupting microtubule dynamics and thereby affecting cell division and other cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving tubulin and microtubules. Disruption of tubulin polymerization can affect a variety of downstream cellular processes, including cell division, intracellular transport, and the maintenance of cell shape . Additionally, indole compounds have been found to mediate bacterial persistence by increasing the protection of ribosomes during stress .
Pharmacokinetics
Indole compounds are generally known to be readily absorbed and distributed throughout the body . The metabolism and excretion of this compound would likely depend on various factors, including its chemical structure and the specific metabolic pathways present in the organism.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its potential disruption of tubulin polymerization. This could lead to a variety of effects, including changes in cell shape, disruption of cell division, and alterations in intracellular transport . Additionally, if this compound does indeed mediate bacterial persistence, it could potentially affect the survival of bacteria under stress conditions .
Propriétés
IUPAC Name |
N-(1H-indol-3-ylmethyl)-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-13(14-7-3-2-4-8-14)18-11-15-12-19-17-10-6-5-9-16(15)17/h2-10,12-13,18-19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDBVPJGBQYKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


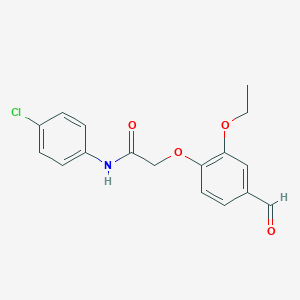

![2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2895461.png)
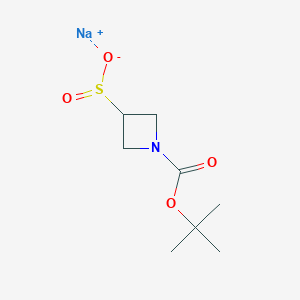
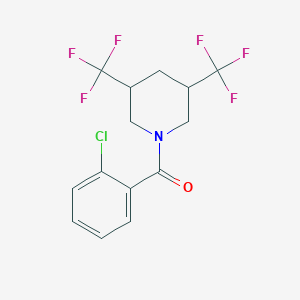
![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2895468.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2895469.png)
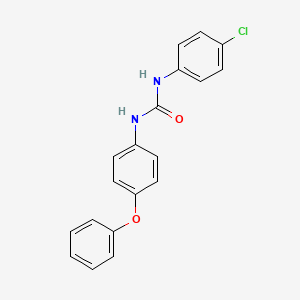

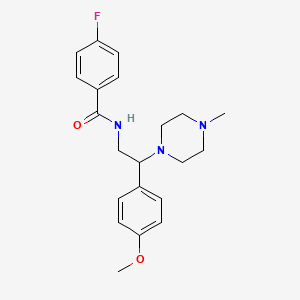

![2-Phenylmethoxycarbonyl-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2895475.png)
